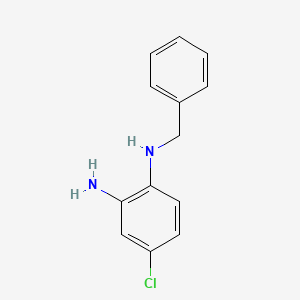
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine is an organic compound with the molecular formula C11H13BrO2 This compound is characterized by the presence of a bromine atom attached to a methylethyl group, which is further connected to a benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine typically involves the bromination of a precursor compound. One common method involves the reaction of 1,5-dihydro-2,4-benzodioxepine with bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical bromination techniques can enhance the efficiency of the reaction, allowing for large-scale production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The benzodioxepine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the benzodioxepine ring.
Scientific Research Applications
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine involves its interaction with various molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The benzodioxepine ring can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(1-methylethyl)benzene: Similar structure but lacks the benzodioxepine ring.
tert-Butyl bromide: Contains a tert-butyl group instead of the benzodioxepine ring.
Cumyl bromide: Similar to 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine but with different substituents.
Uniqueness
This compound is unique due to the presence of the benzodioxepine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(2-bromopropan-2-yl)-1,5-dihydro-2,4-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,13)11-14-7-9-5-3-4-6-10(9)8-15-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPGRQOGVQJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OCC2=CC=CC=C2CO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)




![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)



